molecular formula C23H30N4O2 B11574231 N-(2,5-dimethoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

N-(2,5-dimethoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B11574231
M. Wt: 394.5 g/mol
InChI Key: SXXXSTPMDGKOCH-UHFFFAOYSA-N
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Description

N-[(2,5-DIMETHOXYPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring, a piperidine moiety, and a dimethoxyphenyl group

Properties

Molecular Formula

C23H30N4O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-(2-piperidin-1-ylethyl)benzimidazol-2-amine

InChI

InChI=1S/C23H30N4O2/c1-28-19-10-11-22(29-2)18(16-19)17-24-23-25-20-8-4-5-9-21(20)27(23)15-14-26-12-6-3-7-13-26/h4-5,8-11,16H,3,6-7,12-15,17H2,1-2H3,(H,24,25)

InChI Key

SXXXSTPMDGKOCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2=NC3=CC=CC=C3N2CCN4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-DIMETHOXYPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzodiazole ring.

    Attachment of the Piperidine Moiety: The piperidine group is introduced through a nucleophilic substitution reaction.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the benzodiazole ring, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-DIMETHOXYPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[(2,5-DIMETHOXYPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,5-DIMETHOXYPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-DIMETHOXYPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE stands out due to its unique combination of a benzodiazole ring, piperidine moiety, and dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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